

Benchmarking Novel Diazaspiro[4.5]decane-Based mPTP Inhibitors Against Established Standards

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Compound of Interest

Compound Name: 2-Benzyl-2,8-diazaspiro[4.5]decane

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A Comparative Guide for Researchers and Drug Development Professionals

The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death and a promising therapeutic target for a range of pathologies, including ischemia-reperfusion injury and neurodegenerative diseases. The development of novel mPTP inhibitors is an active area of research. This guide provides an objective comparison of a new class of diazaspiro[4.5]decane-based mPTP inhibitors against the well-established standards, Cyclosporin A (CsA) and Sanglifehrin A (SfA), supported by experimental data and detailed protocols.

Comparative Analysis of mPTP Inhibitory Activity

The inhibitory potential of the novel diazaspiro[4.5]decane derivatives has been evaluated and compared with the known standards. The following tables summarize the available quantitative data from different experimental assays.

Table 1: In Vitro Inhibition of mPTP Opening by 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

This table presents the percentage of mPTP opening inhibition by a series of novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives at a concentration of 1 μ M. The data was obtained using a calcein-cobalt assay in human ventricular cardiomyocytes (AC16), with ionomycin used

to induce mPTP opening. For comparison, data for previously reported 1,3,8-triazaspiro[4.5]decane derivatives (PP11 and IB6a) are also included.[1]

Compound	R Group	X Group	mPTP Inhibition (%) at 1 μ M
New Derivatives			
13a	Me	NH	18.71
14a	Me	OH	19.40
13b	Isopropyl	NH	28.71
14b	Isopropyl	OH	Inactive
13c	Isobutyl	NH	29.13
14c	Isobutyl	OH	23.01
13d	Ph	NH	38.73
14d	Ph	OH	36.63
13e	Bn	NH	30.72
14e	Bn	OH	43.02
13f	4-OH-Bn	NH	32.17
14f	4-OH-Bn	OH	42.11
Reference Compounds			
IB6a	-	-	37
PP11	-	-	40.19

Table 2: Comparative Efficacy of Standard mPTP Inhibitors

This table provides a summary of the inhibitory characteristics of the standard mPTP inhibitors, Cyclosporin A and Sanglifehrin A. Due to the variety of experimental conditions and reported metrics in the literature, a direct numerical comparison to the new derivatives is nuanced.

Inhibitor	Target	Key Inhibitory Metric	Observations
Cyclosporin A (CsA)	Cyclophilin D (CypD)	Potent inhibitor; increases calcium retention capacity.[2] [3]	The "gold standard" for mPTP inhibition. Its use in a calcein-cobalt assay shows maintenance of calcein fluorescence, indicating inhibition of pore opening.[4]
Sanglifehrin A (SfA)	Cyclophilin D (CypD)	Potent inhibitor with a K_i of ~2.2 nM for CypD PPIase activity. [5]	Exhibits a sigmoidal dose-response curve, suggesting a cooperative binding mechanism.[5] Its inhibitory effect on mitochondrial swelling is potent.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Calcein-Cobalt Assay for mPTP Opening

This assay directly visualizes the opening of the mPTP in living cells.

Principle: Cells are co-loaded with Calcein-AM, a fluorescent dye that accumulates in all cellular compartments including mitochondria, and CoCl_2 , a quencher that cannot cross the inner mitochondrial membrane. When the mPTP opens, CoCl_2 enters the mitochondrial matrix and quenches the calcein fluorescence.

Procedure:

- **Cell Culture:** Plate cells (e.g., human ventricular cardiomyocytes, AC16) in a suitable format for fluorescence microscopy or flow cytometry.
- **Compound Incubation:** Pre-treat cells with the test compounds (e.g., 1 μ M diazaspiro[4.5]decane derivatives) or vehicle control for a specified period (e.g., 15 minutes).
- **Dye Loading:** Load the cells with Calcein-AM and CoCl_2 .
- **mPTP Induction:** Induce mPTP opening using an agent like ionomycin (a Ca^{2+} ionophore).
- **Data Acquisition:** Monitor the decrease in mitochondrial calcein fluorescence over time using fluorescence microscopy or flow cytometry. The percentage of inhibition is calculated by comparing the fluorescence in compound-treated cells to vehicle-treated cells.^[1]

Calcium Retention Capacity (CRC) Assay

This assay assesses the ability of isolated mitochondria to sequester Ca^{2+} before the induction of mPTP opening.

Principle: Isolated mitochondria are incubated in a buffer containing a low-affinity fluorescent Ca^{2+} indicator (e.g., Calcium Green 5N). Pulses of Ca^{2+} are added, and the mitochondria take up the Ca^{2+} , causing a decrease in extra-mitochondrial fluorescence. When the mPTP opens, the mitochondria release the accumulated Ca^{2+} , leading to a sharp and sustained increase in fluorescence. Inhibitors of mPTP will increase the amount of Ca^{2+} the mitochondria can retain before the pore opens.^{[6][7]}

Procedure:

- **Mitochondrial Isolation:** Isolate mitochondria from a suitable source (e.g., rat liver or heart) using differential centrifugation.
- **Assay Buffer:** Resuspend the isolated mitochondria in an appropriate assay buffer containing respiratory substrates (e.g., pyruvate and malate) and the fluorescent Ca^{2+} indicator.
- **Compound Addition:** Add the test inhibitor or vehicle to the mitochondrial suspension.
- **Calcium Titration:** Add sequential pulses of a known concentration of CaCl_2 to the suspension.

- **Fluorescence Monitoring:** Continuously monitor the extra-mitochondrial Ca^{2+} fluorescence using a fluorometer.
- **Data Analysis:** The CRC is calculated as the total amount of Ca^{2+} taken up by the mitochondria before the large-scale Ca^{2+} release occurs.[7]

Mitochondrial Swelling Assay

This is a classic spectrophotometric assay to monitor mPTP opening.

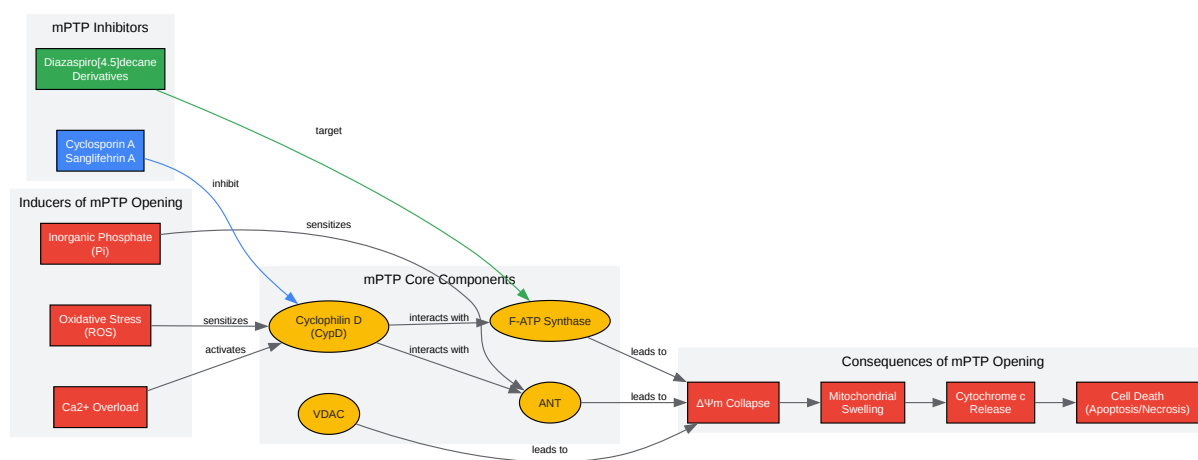
Principle: The opening of the mPTP leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in the light scattering of the mitochondrial suspension, which can be measured as a decrease in absorbance at 540 nm.[3]

Procedure:

- **Mitochondrial Suspension:** Prepare a suspension of isolated mitochondria in a suitable buffer.
- **Inducer and Inhibitor Addition:** Add the test inhibitor or vehicle, followed by an inducer of mPTP opening (e.g., a high concentration of Ca^{2+}).
- **Spectrophotometric Measurement:** Immediately monitor the change in absorbance at 540 nm over time using a spectrophotometer.
- **Data Interpretation:** A decrease in absorbance indicates mitochondrial swelling and, therefore, mPTP opening. The rate and extent of the absorbance decrease can be used to quantify the effect of the inhibitor.

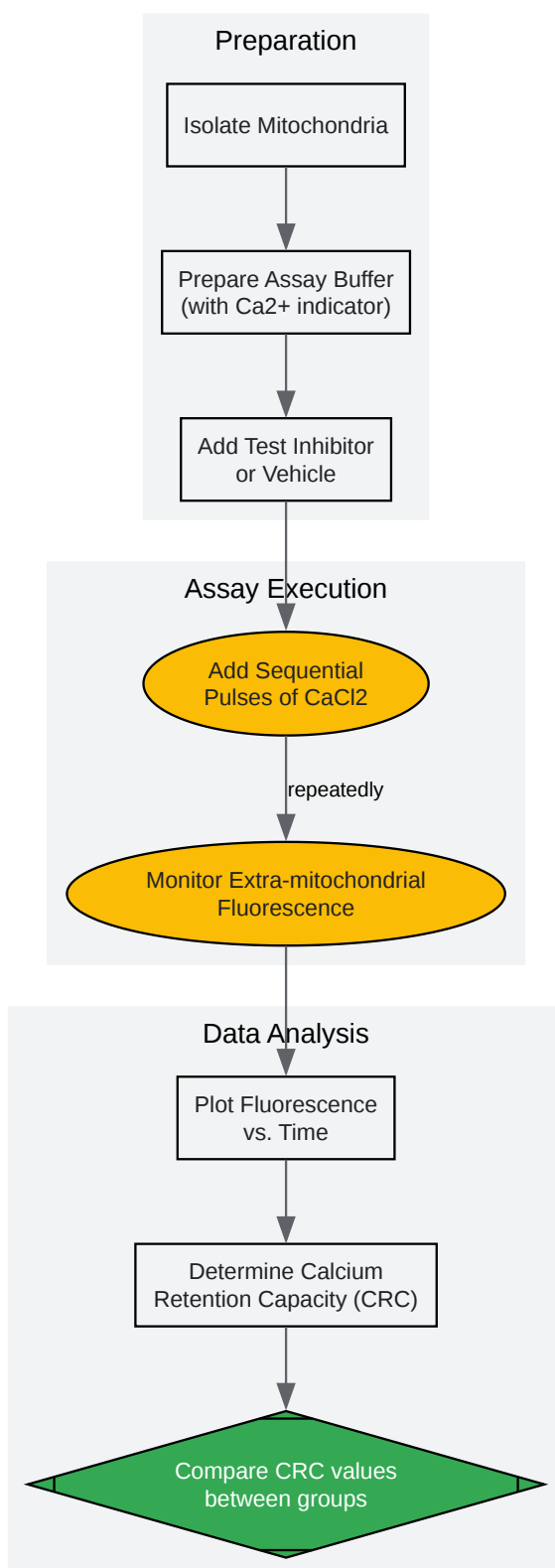
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to mPTP inhibition.



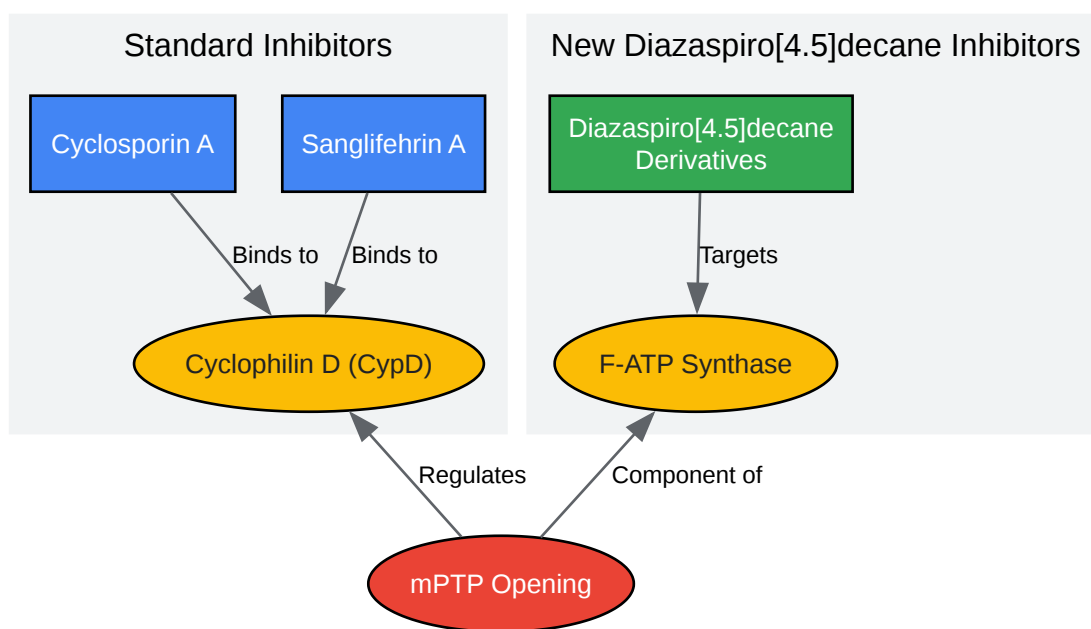
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Caption: Signaling pathways leading to mPTP opening and points of intervention for inhibitors.



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Caption: Experimental workflow for the Calcium Retention Capacity (CRC) assay.



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